molecular formula C24H42N2O2S2+2 B1664500 Albitiazolium CAS No. 753439-46-2

Albitiazolium

カタログ番号: B1664500
CAS番号: 753439-46-2
分子量: 454.7 g/mol
InChIキー: UZPXHZIQHWKNPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Albitiazolium is an antimlarial drug.

生物活性

Albitiazolium, a bis-thiazolium choline analogue, has emerged as a significant candidate in the fight against malaria, particularly due to its potent antimalarial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications based on recent research findings.

This compound exerts its antimalarial effects primarily through the inhibition of phosphatidylcholine (PC) biosynthesis in Plasmodium falciparum by disrupting choline transport into the parasite. The compound specifically prevents the incorporation of choline into its end-product, PC, which is crucial for membrane integrity and function in the parasite. This inhibition is competitively antagonized by choline itself, indicating a targeted mechanism of action .

Key Findings:

  • Choline Transport : this compound enters infected erythrocytes via new permeability pathways (NPP) and is subsequently taken up by the parasite through a poly-specific cation transporter .
  • Inhibition of Enzymes : At higher concentrations, this compound inhibits critical enzymes involved in the de novo synthesis of PC, further impairing the parasite's ability to maintain its membrane structures .
  • Accumulation in Infected Cells : The compound exhibits high accumulation in infected red blood cells (iRBCs), with a cellular accumulation ratio exceeding 150. This accumulation facilitates a recycling mechanism where the drug is released back into plasma upon rupture of iRBCs, prolonging its pharmacological effects .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates favorable properties that enhance its therapeutic potential. Studies indicate that it achieves peak concentrations in major organs such as the liver and heart within 30 minutes to 1 hour post-administration. Notably, the elimination half-life exceeds 100 hours, allowing for sustained activity against malaria .

Pharmacokinetic Data:

ParameterHealthy MiceInfected Mice (0.9% Parasitemia)Infected Mice (8.9% Parasitemia)
AUC Liver/Plasma Ratio382910
Maximum Concentration (Cmax)HighHighHigh
Elimination Half-Life>100 hours>100 hours>100 hours

Clinical Studies and Efficacy

This compound has been evaluated in various clinical trials, demonstrating significant efficacy against malaria. In phase II trials, it was administered intramuscularly to treat severe malaria cases. Results showed a marked reduction in parasitemia levels; for instance, at an initial parasitemia of 0.9%, treatment with this compound reduced levels to 0.42% after 35 hours compared to untreated controls .

Case Study Results:

  • In Vivo Efficacy : In P. vinckei-infected mice models, this compound treatment led to a rapid decrease in parasitemia levels from an initial count of 8.9% to 2.4% after treatment initiation .
  • Dosing and Administration : Effective dosing was observed at very low doses (<1 mg/kg body weight), showcasing its potency and potential for safe therapeutic use .

化学反応の分析

Protein Interactions and Target Identification

Albitiazolium covalently crosslinks to parasite proteins via UA1936. Competitive assays revealed displacement of choline/ethanolamine phosphotransferase (CEPT), the terminal enzyme in PC biosynthesis .

Protein interaction data :

Target Protein Function Interaction Evidence
CEPTCatalyzes final step of PC synthesisCompetitive displacement by this compound
Lipid transportersVesicular transportDetected in endoplasmic reticulum/trans-Golgi network

Transport Mechanisms in Parasite-Infected Erythrocytes

This compound’s accumulation in P. falciparum-infected red blood cells (IRBC) is stage-dependent and saturable. Key findings:

  • Entry pathways :

    • Host cell : Furosemide-sensitive new permeability pathways (NPP) .

    • Parasite : Poly-specific cation transporter (inhibited by this compound) .

  • Accumulation parameters :

    • Ring stage : Intracellular concentration = 1.33 μM, concentration accumulation ratio (CAR) ≈ 10 .

    • Trophozoite stage : Intracellular concentration = 32 μM, CAR ≈ 405 .

Energy dependence :

  • Glucose deprivation nearly abolishes uptake, indicating active transport .

  • Inhibition by ionophores (e.g., bafilomycin A1) confirms proton motive force dependence .

Enzymatic Inhibition and Metabolic Impact

This compound disrupts PC synthesis by:

  • Competitive inhibition of choline uptake :

    • Blocks choline entry via parasite cation transporter .

    • Antagonizes antimalarial activity in the presence of excess choline .

  • Direct enzyme inhibition :

    • Reduces activity of CEPT and other de novo PC synthesis enzymes .

Inhibition data :

Enzyme Inhibition Mechanism Effect
CEPTCompetitive displacementReduced PC synthesis
Choline transporterCompetitive bindingImpaired choline uptake

Pharmacokinetic and Pharmacodynamic Insights

In vivo studies in P. vinckei-infected mice showed:

  • Plasma concentration : C<sub>max</sub> ≈ 8 μM, with increased AUC in infected mice .

  • Tissue distribution : High accumulation in spleen and IRBC .

  • Recycling : Prolonged plasma presence due to slow release from IRBC .

Key PK data :

Parameter Uninfected Mice Infected Mice
t<sub>1/2 elim</sub><24 h>36 h
AUC ratio1x1.5x–1.7x

特性

CAS番号

753439-46-2

分子式

C24H42N2O2S2+2

分子量

454.7 g/mol

IUPAC名

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol

InChI

InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2

InChIキー

UZPXHZIQHWKNPF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

正規SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

外観

Solid powder

Key on ui other cas no.

753439-46-2

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide
1,12-bisMHTD
albitiazolium
SAR 97276
SAR-97276
SAR97276

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Albitiazolium
Reactant of Route 2
Albitiazolium
Reactant of Route 3
Albitiazolium
Reactant of Route 4
Albitiazolium
Reactant of Route 5
Albitiazolium
Reactant of Route 6
Albitiazolium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。